

Comprehensive Application Notes and Protocols: Penicillin G Potassium Susceptibility Testing Methods

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Compound Focus: Penicillin G Potassium

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Introduction and Clinical Significance

Penicillin G potassium (benzylpenicillin) represents one of the oldest classes of β -lactam antibiotics that remains clinically valuable for treating infections caused by susceptible gram-positive bacteria, certain gram-negative cocci, and anaerobic microorganisms. As a natural penicillin, it exhibits **bactericidal activity** by inhibiting the biosynthesis of bacterial cell-wall mucopeptides during the stage of active multiplication, specifically binding to penicillin-binding proteins (PBPs) and weakening the bacterial cell wall, ultimately causing cell lysis. The **clinical significance** of accurate susceptibility testing for Penicillin G has increased in the era of antimicrobial resistance, as it provides a narrow-spectrum alternative to broader-spectrum agents, potentially reducing selective pressure for resistance development. **Penicillin G potassium** is administered parenterally (intravenously or intramuscularly) and reaches peak serum concentrations immediately after intravenous infusion, with a mean β -phase serum half-life of approximately 42 minutes in patients with normal renal function, necessitating frequent dosing or continuous infusion to maintain therapeutic levels [1] [2].

The **spectrum of activity** of Penicillin G includes most β -hemolytic streptococci (Groups A, B, C, G, H, L, and M), penicillin-susceptible staphylococci (excluding penicillinase-producing strains), pneumococci, *Neisseria meningitidis*, *Neisseria gonorrhoeae*, *Corynebacterium diphtheriae*, *Bacillus anthracis*, clostridia

species, *Actinomyces* species, *Spirillum minus*, *Streptobacillus moniliformis*, *Listeria monocytogenes*, leptospira, and *Treponema pallidum* [1] [3] [2]. While some gram-negative bacilli were previously considered susceptible to very high intravenous doses (up to 80 million units/day), including some strains of *Escherichia coli*, *Proteus mirabilis*, salmonella, shigella, *Enterobacter aerogenes*, and *Alcaligenes faecalis*, Penicillin G is no longer considered a drug of choice for infections caused by these organisms due to widespread resistance [1].

Standardized Susceptibility Testing Methods

Regulatory Framework and Standards Organizations

Antimicrobial susceptibility testing (AST) interpretive criteria, commonly known as "**breakpoints**," are essential for clinical microbiology laboratories to categorize microorganisms as susceptible (S), susceptible-increased exposure (I), or resistant (R) to antibacterial agents. The **21st Century Cures Act** (Section 3044) established a system to expedite the recognition of antimicrobial susceptibility test interpretive criteria (STIC) and provide up-to-date information to the healthcare community through a more streamlined manner than traditional drug labeling updates [4]. The U.S. Food and Drug Administration (FDA) now maintains a website with the most current **FDA-recognized STIC**, which is updated at least every six months, with an annual compilation published in the Federal Register for public comment [4] [5]. The FDA has determined that the **Clinical and Laboratory Standards Institute (CLSI)** fulfills the statutory requirements for a standards development organization, and thus recognizes CLSI standards for susceptibility testing [4].

The **European Committee on Antimicrobial Susceptibility Testing (EUCAST)** is another globally recognized scientific committee that develops antimicrobial susceptibility testing methodology, interpretive criteria, and guidance documents. EUCAST is jointly organized by the European Society of Clinical Microbiology and Infectious Diseases (ESCMID), the European Centre for Disease Prevention and Control (ECDC), and European national breakpoint committees [6]. Both CLSI and EUCAST provide standardized methodologies and interpretive criteria for Penicillin G susceptibility testing, though with some differences in technical approaches and breakpoint values that laboratories must consider when selecting their testing methodology [7].

Categories of Interpretation

Susceptibility test interpretations are categorized based on correlations between minimum inhibitory concentration (MIC) values or zone diameters and clinical efficacy:

- **Susceptible (S):** A category defined by a breakpoint that implies that isolates are inhibited by the usually achievable concentrations of antimicrobial agent when the dosage recommended to treat the site of infection is used, resulting in likely clinical efficacy [4].
- **Susceptible-dose dependent (SDD):** A category defined by a breakpoint that implies that susceptibility of an isolate depends on the dosing regimen used in the patient. To achieve drug exposure likely to be clinically effective against isolates in this category, it is necessary to use a dosing regimen that results in higher or prolonged drug exposure [4]. EUCAST uses the term "Susceptible, increased exposure" (I) with similar meaning [8].
- **Intermediate (I):** This category includes isolates with MICs or zone diameters that approach usually attainable blood and tissue levels and/or for which response rates may be lower than for susceptible isolates. The intermediate category also includes a buffer zone for inherent variability in test methods [4].
- **Resistant (R):** A category defined by a breakpoint that implies that isolates are not inhibited by the usually achievable concentrations of the agent with recommended dosage schedules and/or that demonstrate MICs or zone diameters that fall in the range where specific microbial resistance mechanisms are likely, and clinical efficacy has not been reliably shown in clinical studies [4].

Disk Diffusion Susceptibility Testing Methodology

Principle and Applications

The **disk diffusion method** (also known as the Kirby-Bauer method) provides a qualitative in vitro measure of bacterial susceptibility to antimicrobial agents. The principle involves applying antibiotic-impregnated paper disks to the surface of an agar plate that has been inoculated with a standardized suspension of the test microorganism. During incubation, the antibiotic diffuses radially through the agar, creating a concentration gradient. After a specified incubation period, the **diameter of the zone of inhibition** around the disk is measured, which correlates with the susceptibility of the microorganism to the antibiotic [9]. The disk diffusion method is widely used in clinical laboratories due to its technical simplicity, cost-effectiveness, and flexibility for testing individual isolates. For Penicillin G, different disk potencies are used depending on the

standards organization followed: CLSI recommends a **10 Unit penicillin disk**, while EUCAST recommends a **1 Unit penicillin disk** [1] [7].

Materials and Reagents

- **Mueller-Hinton Agar (MHA):** The standardized medium for non-fastidious organisms, prepared according to manufacturer instructions. For fastidious organisms such as streptococci, Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood is required [9].
- **Penicillin G disks:** Either 1 U (EUCAST) or 10 U (CLSI) disks, stored at -20°C or \leq -14°C in a non-self-defrosting freezer until use, and brought to room temperature before application [9] [7].
- **Saline solution:** 0.85-0.90% NaCl for preparing bacterial suspensions.
- **McFarland standards:** 0.5 McFarland standard for turbidity adjustment (approximately 1.5×10^8 CFU/mL).
- **Quality control strains:** *Staphylococcus aureus* ATCC 25923, *Enterococcus faecalis* ATCC 29212, and *Streptococcus pneumoniae* ATCC 49619 for quality control procedures [9].

Table 1: Acceptable Quality Control Ranges for Penicillin G Disk Diffusion

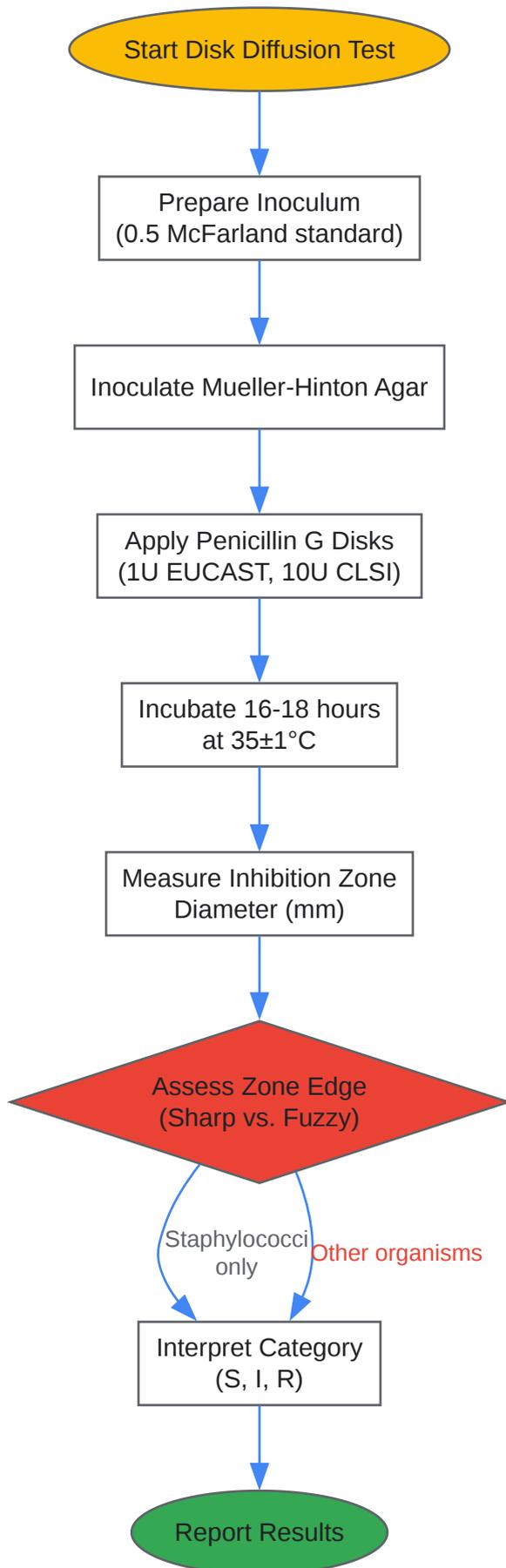
Quality Control Strain	Disk Potency	CLSI Zone Range (mm)	EUCAST Zone Range (mm)
<i>Staphylococcus aureus</i> ATCC 25923	10 U	26-37	-
<i>Enterococcus faecalis</i> ATCC 29212	10 U	-	-
<i>Streptococcus pneumoniae</i> ATCC 49619	1 U	-	24-32

Experimental Protocol

- **Preparation of inoculum:** Select 3-5 well-isolated colonies of identical morphology from an overnight (18-24 hour) agar plate. Emulsify colonies in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL) [9].

- **Inoculation of agar plates:** Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate firmly against the wall of the tube above the fluid level to remove excess inoculum. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating approximately 60° each time to ensure even distribution [9].
- **Application of disks:** Allow the inoculated plates to stand at room temperature for 3-15 minutes until the surface moisture has been absorbed. Apply Penicillin G disks to the agar surface using sterile forceps or an automated dispenser, and gently press down to ensure complete contact. Disks should be positioned at least 24 mm from center to center, and no closer than 10-15 mm from the edge of the plate [9].
- **Incubation:** Invert plates and incubate at 35±1°C in ambient air for 16-18 hours. For EUCAST methodology with 1 U disks, extend incubation to 18±2 hours [7].
- **Reading zones of inhibition:** After incubation, examine the plates for confluent or semi-confluent growth. Using a ruler, caliper, or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. For staphylococci, examine the **zone edge appearance**—a sharp edge suggests susceptibility, while a fuzzy or ragged edge suggests β-lactamase production and potential resistance [7].

The following workflow diagram illustrates the key steps in the disk diffusion method:



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Broth Microdilution Method for MIC Determination

Principle and Applications

Broth microdilution is a quantitative method for determining the **minimum inhibitory concentration (MIC)** of antimicrobial agents against bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of Penicillin G in broth medium, which are inoculated with a standardized bacterial suspension. After incubation, the MIC is determined by examining the wells for visible growth. The broth microdilution method is widely used in clinical laboratories due to its reproducibility, ability to test multiple antibiotics simultaneously, and provision of quantitative results that can guide dosing decisions [1].

Materials and Reagents

- **Cation-adjusted Mueller-Hinton Broth (CAMHB):** Standard medium for non-fastidious organisms. For fastidious organisms, supplementation may be required.
- **Sterile water or saline** for preparing bacterial suspensions.
- **McFarland standards:** 0.5 McFarland standard for turbidity adjustment.
- **Broth microdilution trays:** Custom trays or commercially prepared panels containing serial two-fold dilutions of Penicillin G, typically ranging from 0.015 µg/mL to 128 µg/mL.
- **Quality control strains:** *Staphylococcus aureus* ATCC 29213, *Enterococcus faecalis* ATCC 29212, and *Streptococcus pneumoniae* ATCC 49619.

Table 2: Penicillin G MIC Interpretive Criteria (CLSI M100 2025)

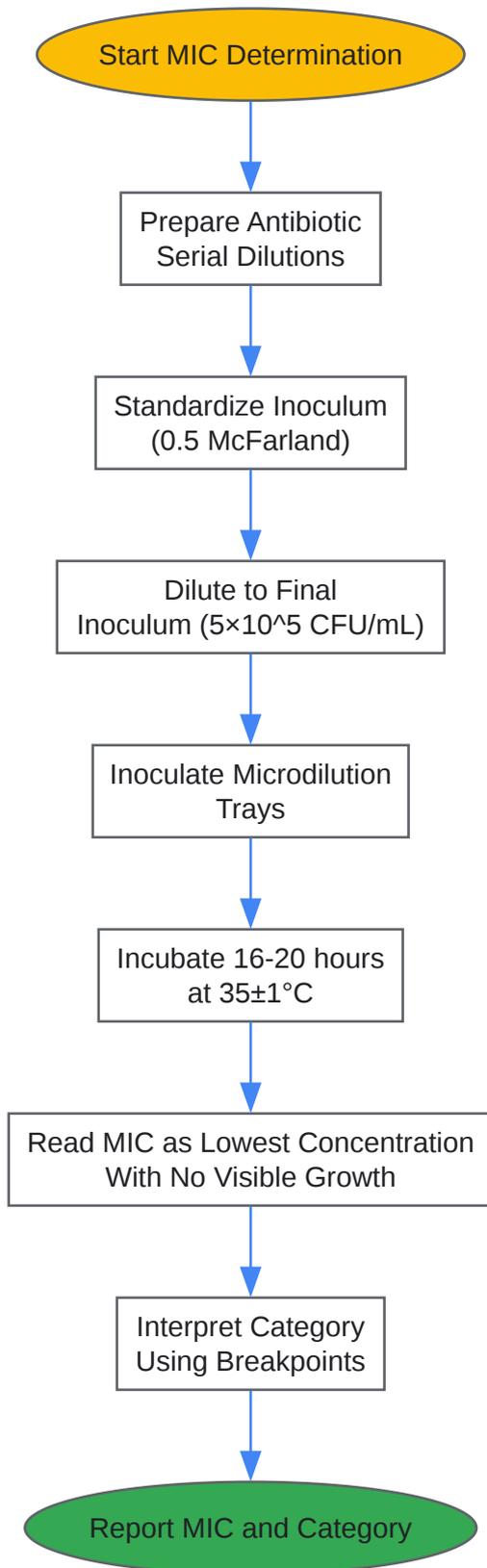
Organism Group	S	I	R
Staphylococcus spp.	≤0.12 µg/mL	-	≥0.25 µg/mL
Streptococcus pyogenes	≤0.12 µg/mL	-	≥0.25 µg/mL

Organism Group	S	I	R
Streptococcus pneumoniae	≤0.06 µg/mL	0.12-1 µg/mL	≥2 µg/mL
Enterococcus spp.	≤8 µg/mL	-	≥16 µg/mL
Anaerobic bacteria	≤0.5 µg/mL	1-2 µg/mL	≥4 µg/mL

Experimental Protocol

- **Preparation of antibiotic dilutions:** Prepare serial two-fold dilutions of Penicillin G in cation-adjusted Mueller-Hinton broth, ranging from 0.015 µg/mL to 128 µg/mL, in sterile 96-well microdilution trays. Alternatively, use commercially prepared frozen or lyophilized panels following manufacturer instructions [1].
- **Preparation of inoculum:** Select 3-5 well-isolated colonies from an overnight culture and suspend in saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. Further dilute the suspension in broth to obtain a final inoculum concentration of approximately 5×10^5 CFU/mL in each well [1].
- **Inoculation of trays:** Using a multichannel pipette or automated inoculator, transfer 100 µL of the standardized inoculum to each well of the microdilution tray. Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells.
- **Incubation:** Cover trays and incubate at $35 \pm 1^\circ\text{C}$ in ambient air for 16-20 hours. For fastidious organisms, extend incubation to 20-24 hours.
- **Reading and interpretation:** After incubation, examine the wells for visible growth (turbidity). The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth. Compare the MIC value to the appropriate interpretive criteria (breakpoints) for the organism being tested to categorize it as susceptible, intermediate, or resistant [1].

The following workflow illustrates the broth microdilution testing process:



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Quality Control Procedures

Quality Control Strains and Ranges

Routine **quality control (QC)** procedures are essential to ensure the accuracy and reliability of susceptibility testing results. QC strains with defined susceptibility profiles should be tested weekly or with each new batch of media, reagents, or antibiotic disks. The following table summarizes acceptable QC ranges for Penicillin G susceptibility testing methods:

Table 3: Comprehensive Quality Control Ranges for Penicillin G

QC Strain	Method	Parameter	Acceptable Range
<i>Staphylococcus aureus</i> ATCC 25923	Disk diffusion (10U)	Zone diameter	26-37 mm
<i>Staphylococcus aureus</i> ATCC 29213	Broth microdilution	MIC	0.25-1 µg/mL
<i>Enterococcus faecalis</i> ATCC 29212	Broth microdilution	MIC	1-4 µg/mL
<i>Streptococcus pneumoniae</i> ATCC 49619	Disk diffusion (1U)	Zone diameter	24-32 mm
<i>Streptococcus pneumoniae</i> ATCC 49619	Broth microdilution	MIC	0.015-0.12 µg/mL
<i>Escherichia coli</i> ATCC 25922	Disk diffusion (10U)	Zone diameter	14-22 mm

Quality Control Protocol

- **Frequency of testing:** Perform QC testing when new lots of Mueller-Hinton media, antibiotic disks, or microdilution panels are put into use. Thereafter, test weekly or according to laboratory protocol. More frequent testing may be necessary for laboratories with high test volumes [9].
- **Storage and handling of materials:** Store Penicillin G disks at -20°C or ≤-14°C in a non-self-defrosting freezer. Bring to room temperature before use. Store Mueller-Hinton media according to

manufacturer recommendations, protected from light and excessive moisture. Check expiration dates before use [9].

- **Documentation and corrective actions:** Maintain records of all QC results. Implement corrective actions when QC results fall outside acceptable ranges, which may include retesting, checking equipment calibration, media preparation techniques, and discarding expired reagents [9].

Advanced Considerations and Specialized Applications

Testing for Specific Organisms

- **Staphylococcus lugdunensis:** This coagulase-negative staphylococcus exhibits higher susceptibility rates to Penicillin G compared to other staphylococcal species. Recent research indicates that the EUCAST method using 1 U disks demonstrates higher sensitivity (100%) compared to CLSI methodology (97.2%) for detecting penicillin susceptibility in *S. lugdunensis* [7]. The inclusion of **zone-edge appearance assessment** (sharp versus fuzzy) can further improve detection of blaZ-mediated resistance, with fuzzy zone edges suggesting β -lactamase production.
- **Anaerobic bacteria:** For anaerobic organisms, MIC determination can be performed by agar or broth dilution techniques, including microdilution [1]. The reference method for anaerobes is agar dilution, but broth microdilution using supplemented Brucella broth provides a practical alternative for clinical laboratories.
- **Fastidious organisms:** Streptococci require Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood for disk diffusion testing. For broth microdilution, cation-adjusted Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood is recommended [1].

Detection of Resistance Mechanisms

β -lactamase production is the primary mechanism of penicillin resistance in staphylococci and can be rapidly detected using the **nitrocefin test**. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β -lactam ring is hydrolyzed by β -lactamase enzymes. The test is performed by

applying a heavy suspension of the test organism to a nitrocefin disc and observing for color change within 30 minutes. A positive nitrocefin test correlates strongly with the presence of the blaZ gene and predicts resistance to Penicillin G [7].

For staphylococci, a study comparing phenotypic methods with blaZ PCR as reference found that the nitrocefin test had 92.1% sensitivity and 98.7% specificity for detecting penicillin resistance [7]. Molecular methods such as PCR amplification of the blaZ gene provide the most accurate detection of the genetic basis for resistance but are not routinely available in most clinical laboratories.

Method Comparison and Performance Characteristics

A 2020 study evaluating penicillin G susceptibility testing methods for *Staphylococcus lugdunensis* revealed important performance differences between methodologies [7]:

Table 4: Performance Characteristics of Penicillin G Susceptibility Testing Methods

Method	Sensitivity (%)	Specificity (%)	PPV (%)	NPV (%)
1 U disc (EUCAST)	100	96	100	92.5
10 U disc (CLSI)	97.2	100	98.7	100
10 U disc + zone edge	100	100	100	100
Nitrocefin test	92.1	98.7	97.2	96.2
Etest (MIC)	100	98.7	97.4	100

These findings demonstrate that the EUCAST disk diffusion method using 1 U discs provides excellent sensitivity, while the CLSI method using 10 U discs offers superior specificity. The combination of CLSI methodology with zone-edge assessment achieved perfect sensitivity and specificity in this study [7].

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References

1. Buffered penicillin for injection, usp 5,000,000 units... g potassium [dailymed.nlm.nih.gov]
2. PENICILLIN G (PENICILLIN G POTASSIUM) Drug ... [guidelinecentral.com]
3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
4. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]
5. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]
6. EUCAST: EUCAST - Home [eucast.org]
7. Evaluation of penicillin G susceptibility testing methods for ... [pmc.ncbi.nlm.nih.gov]
8. Clinical Breakpoint Tables [eucast.org]
9. Disk Diffusion and Quality Control [eucast.org]

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